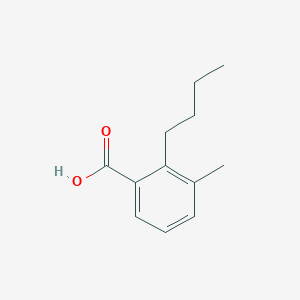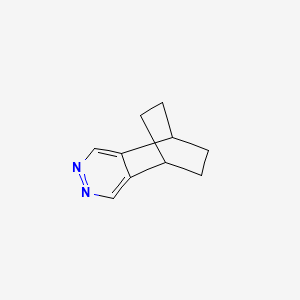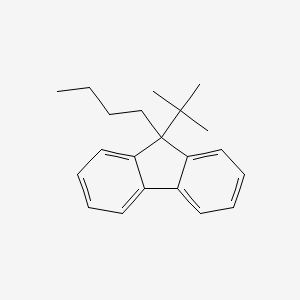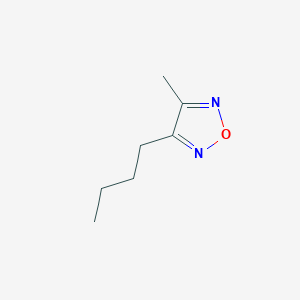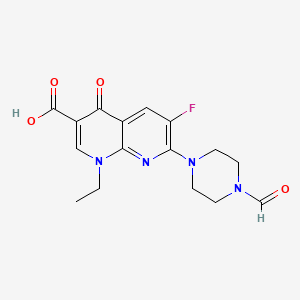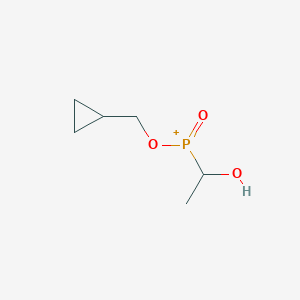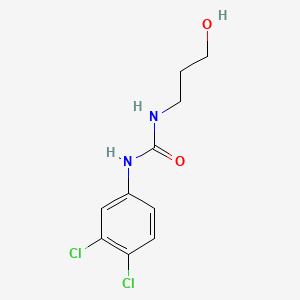![molecular formula C11H13N3O B14398569 1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile CAS No. 88675-23-4](/img/structure/B14398569.png)
1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile is a complex organic compound featuring a unique structure that combines a pyridine ring with an aziridine ring and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.
Introduction of the Aziridine Ring: The aziridine ring is introduced via a cyclization reaction, often involving an epoxide intermediate.
Attachment of the Nitrile Group: The nitrile group is typically introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium cyanide (NaCN) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carboxamide
- 1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carboxylate
Uniqueness
1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile is unique due to the presence of both an aziridine ring and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Eigenschaften
CAS-Nummer |
88675-23-4 |
|---|---|
Molekularformel |
C11H13N3O |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-[(2,6-dimethyl-1-oxidopyridin-1-ium-3-yl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-10(9(2)14(8)15)6-13-7-11(13)5-12/h3-4,11H,6-7H2,1-2H3 |
InChI-Schlüssel |
NRHBTDMNUMQHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(=C(C=C1)CN2CC2C#N)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
